Gypenoside XLVI

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

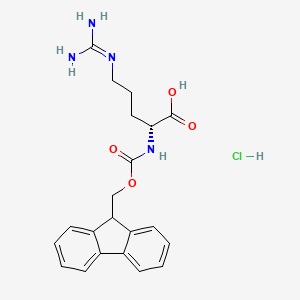

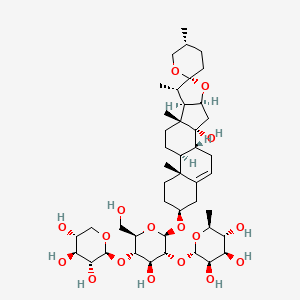

ジペノシド XLVI は、植物のGynostemma pentaphyllum (Thunbこの化合物は、肝保護、抗炎症、抗酸化、抗高脂血症作用など、さまざまな薬理学的利点で知られています . ジペノシド XLVI は、ヒト肝細胞および肝癌細胞に対して阻害効果を示しており、癌研究において注目すべき化合物となっています .

科学的研究の応用

Gypenoside XLVI has a wide range of scientific research applications:

Chemistry: Used in the study of triterpenoid saponins and their chemical properties.

Biology: Investigated for its effects on cellular processes, including apoptosis and cell proliferation.

Medicine: Explored for its potential in treating liver diseases, cancer, and neurological disorders. .

Industry: Potential applications in the pharmaceutical industry for the development of new therapeutic agents.

作用機序

ジペノシド XLVI は、さまざまな分子標的と経路を通じてその効果を発揮します。

アポトーシス誘導: PI3K/AKT/mTOR 経路を阻害し、癌細胞のアポトーシスを引き起こします.

抗炎症効果: TGF-β 誘導性肝星細胞の活性化と ECM 沈着を阻害します.

神経保護効果: 抗酸化、抗炎症、神経栄養因子の調節に関与しています.

類似の化合物:

ジペノシド XVII: ジノセノシド Rb1 から生成され、抗炎症作用があります.

ジペノシド XLIX: エンテロウイルス 71 に対する抗ウイルス作用を持つジロンギポシド I に変換されます.

ジノセノシド Rd: さまざまな生物学的活性を有する別のサポニン.

ジペノシド XLVI の独自性: ジペノシド XLVI は、ヒト肝細胞および肝癌細胞に対する特異的な阻害効果、および肝疾患と癌の治療における可能性のために、独自性があります . PI3K/AKT/mTOR 経路を阻害し、T 細胞の抗腫瘍免疫を強化する能力は、他の類似化合物と区別されます .

生化学分析

Biochemical Properties

Gypenoside XLVI has inhibitory effects and causes apoptosis on human hepatocytes and hepatoma cells

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex and involves multiple levels of molecular interactions. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. This includes interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is yet to be fully understood. This could include interactions with various transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

合成経路と反応条件: ジペノシド XLVI の調製には、Gynostemma pentaphyllum からの抽出が含まれます。ラットにおけるジペノシド XLVI の定量化と薬物動態研究のための迅速で正確かつ高感度な方法が、UPLC-MS/MS を利用して開発されました。血液サンプルを抽出する際には、メタノールを用いてタンパク質を沈殿させました。内部標準(IS)として、トルブタミドが使用されました。 クロマトグラフィー分離には、移動相として 0.1% ギ酸とアセトニトリルを使用した C18 カラム(Waters Acquity)が使用されました .

工業生産方法: ジペノシド XLVI の工業生産は、関連するジペノシドの酵素変換によって実現できます。 たとえば、β-グルコシダーゼ活性を示す組換え酵素を使用して、ジノセノシド Rb1 の C-3 位に結合した外側のグルコース部分を高度に選択的かつ効率的に加水分解することにより、ジペノシド XVII を生成することができます .

化学反応の分析

反応の種類: ジペノシド XLVI は、加水分解、酸化、還元など、さまざまな化学反応を起こします。

一般的な試薬と条件:

生成される主な生成物: これらの反応から生成される主な生成物は、さまざまな薬理学的活性を有するさまざまなジペノシドです。 たとえば、ジペノシド XVII は、ジノセノシド Rb1 から酵素加水分解によって生成されます .

4. 科学研究への応用

ジペノシド XLVI は、広範囲の科学研究に応用されています。

類似化合物との比較

Gypenoside XVII: Produced from ginsenoside Rb1 and has anti-inflammatory activity.

Gypenoside XLIX: Transformed into gylongiposide I, which has antiviral roles against Enterovirus 71.

Ginsenoside Rd: Another saponin with different biological activities.

Uniqueness of Gypenoside XLVI: this compound is unique due to its specific inhibitory effects on human hepatocytes and hepatoma cells, as well as its potential in treating liver diseases and cancer . Its ability to inhibit the PI3K/AKT/mTOR pathway and enhance T-cell antitumor immunity further distinguishes it from other similar compounds .

特性

IUPAC Name |

2-[2-[[2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-42-38(61)35(58)32(55)26(19-50)63-42)22-11-14-47(7)30(22)23(52)16-29-45(5)17-24(53)40(44(3,4)28(45)12-15-46(29,47)6)66-43-39(36(59)33(56)27(20-51)64-43)65-41-37(60)34(57)31(54)25(18-49)62-41/h10,22-43,49-61H,9,11-20H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENRSYBHHVDBDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

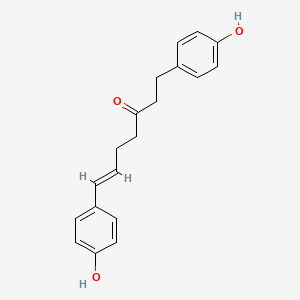

![1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B591284.png)

![4-Aminobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B591286.png)

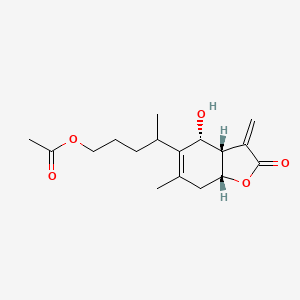

![4-hydroxy-2-methyl-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid](/img/structure/B591294.png)

![Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole](/img/structure/B591296.png)